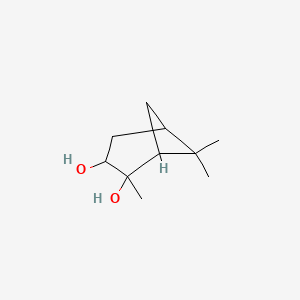

2,3-Pinanediol

描述

Historical Context and Evolution of 2,3-Pinanediol as a Chiral Building Block

The utility of this compound is intrinsically linked to its precursor, α-pinene, an abundant and naturally occurring chiral molecule. The economic viability and ready availability of α-pinene from turpentine (B1165885) provided early chemists with a convenient starting material from the "chiral pool"—a collection of enantiomerically pure compounds sourced from nature. mdpi.com Initial investigations focused on the basic chemical transformations of the pinane (B1207555) skeleton.

The evolution of this compound into a sophisticated chiral building block began with the development of stereoselective synthesis methods. Researchers established routes to create this compound with high stereochemical purity, primarily through the oxidation of α-pinene using reagents like potassium permanganate (B83412) in an alkaline solution. google.com A crucial aspect of this synthesis is that the enantiomeric purity of the final diol is dependent on the enantiomeric purity of the starting α-pinene. For instance, (+)-α-pinene is required to synthesize the corresponding (+)-2,3-Pinanediol. This direct transfer of chirality from a natural product to a versatile synthetic intermediate marked a significant step. Over time, its application has expanded from a simple chiral molecule to a highly effective chiral auxiliary and a precursor for complex chiral ligands used in asymmetric catalysis.

Significance of Chirality in Advanced Chemical Synthesis and Its Relevance to this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in pharmacology and materials science. nih.gov The different mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral product, is therefore of paramount importance. uwindsor.ca

This compound plays a pivotal role in asymmetric synthesis due to its function as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a non-chiral substrate to direct a chemical reaction to produce a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. this compound's effectiveness stems from its conformationally rigid, or "locked," bicyclic structure, which provides a well-defined steric environment that influences the approach of reagents, leading to high diastereoselectivity. This control is exemplified in its reaction with boronic acids to form cyclic boronic esters, which then undergo stereoselective transformations. acs.org

Overview of Key Research Domains Involving this compound

The unique structural features of this compound have led to its application in several key areas of organic chemistry research. Its ability to impart stereochemical control makes it a valuable tool in the synthesis of enantiomerically pure compounds.

Key Research Applications:

Chiral Auxiliary for Asymmetric Synthesis : The most prominent role of this compound is as a chiral auxiliary. It is widely used to form diastereomeric boronate esters from boronic acids. These esters are key intermediates in the Matteson homologation reaction, a powerful method for the asymmetric synthesis of complex natural products by creating new chiral centers with high selectivity. researchgate.net

Synthesis of Chiral Building Blocks : this compound serves as a starting material for other important chiral molecules. It is used in the synthesis of homochiral α-hydroxyketones and for the resolution of prolineboronate esters. chemicalbook.comsigmaaldrich.com It is also a precursor for preparing chiral β-hydroxy allyl silanes and chiral allyl boronate reagents. watson-int.com

Chiral Ligands in Asymmetric Catalysis : Beyond its stoichiometric use as an auxiliary, this compound and its derivatives are employed as chiral ligands in metal-catalyzed asymmetric reactions. In this role, a small amount of a metal complex bearing the chiral pinanediol-derived ligand can generate a large quantity of an enantiomerically enriched product. For example, pinane-based aminodiols have been used as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com

Properties of (1S,2S,3R,5S)-(+)-2,3-Pinanediol

| Property | Value |

| CAS Number | 18680-27-8 |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 57-59 °C |

| Optical Activity | [α]20/D +8.5° (c = 6.5 in toluene) |

| Optical Purity (ee) | 99% (GLC) |

Selected Applications of this compound in Organic Synthesis

| Application | Description |

| Matteson Homologation | Forms chiral boronic esters that react with (dichloromethyl)lithium to create a new stereocenter with high diastereoselectivity (>99%). researchgate.net |

| Synthesis of α-Hydroxyketones | Used as a chiral reagent to facilitate the synthesis of homochiral α-hydroxyketones. sigmaaldrich.com |

| Asymmetric Aldol (B89426) Reactions | Derivatives of this compound can be used to create chiral boron enolates, which control the stereochemical outcome of aldol reactions. |

| Catalytic Enantioselective Addition | Serves as a precursor for chiral ligands used in the catalytic addition of organozinc reagents to aldehydes, producing chiral secondary alcohols. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOILFCKRQFQVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(C2)O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041326 | |

| Record name | 2,3-Pinanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53404-49-2 | |

| Record name | 2,3-Pinanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53404-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pinanediol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DHS Activator | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pinanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-PINANEDIOL (MIXED ISOMERS) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YBA7G0JSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Pinanediol and Its Stereoisomers

Diastereoselective Dihydroxylation of α-Pinene

Diastereoselective dihydroxylation involves the addition of two hydroxyl groups across the double bond of α-pinene. The stereochemical outcome of this reaction is highly dependent on the chosen reagents and reaction conditions.

The hydroboration-oxidation of α-pinene is a two-step process that yields 2,3-pinanediol. libretexts.org This reaction proceeds via an anti-Markovnikov addition of borane (B79455) to the double bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org The hydroboration step is a syn-addition, meaning the boron atom and the hydrogen atom add to the same face of the double bond. libretexts.orgwikipedia.org Subsequent oxidation replaces the boron atom with a hydroxyl group with retention of configuration. libretexts.orgwikipedia.org

A key feature in the hydroboration of α-pinene is the steric hindrance posed by the gem-dimethyl group on the six-membered ring. libretexts.orgwikipedia.org This steric bulk directs the incoming borane reagent to the less hindered face of the double bond, leading to a high degree of diastereoselectivity. wikipedia.org

| Reagent System | Key Features | Stereochemical Outcome |

| Borane (BH₃) followed by Hydrogen Peroxide (H₂O₂) and a base (e.g., NaOH) | Two-step, concerted syn-addition of B-H bond, anti-Markovnikov regioselectivity, oxidation with retention of configuration. | High diastereoselectivity due to steric hindrance from the gem-dimethyl group. |

Osmium tetroxide (OsO₄) is a highly effective reagent for the syn-dihydroxylation of alkenes, including α-pinene. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the vicinal diol. masterorganicchemistry.com Due to the toxicity and high cost of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant. masterorganicchemistry.com The Upjohn dihydroxylation, for instance, utilizes N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄ catalyst. masterorganicchemistry.comwikipedia.org This method provides a reliable route to syn-diols. masterorganicchemistry.com

| Method | Reagents | Mechanism Highlights |

| Stoichiometric Dihydroxylation | Osmium Tetroxide (OsO₄) | Formation of a cyclic osmate ester followed by hydrolysis. |

| Upjohn Dihydroxylation | Catalytic OsO₄, N-methylmorpholine N-oxide (NMO) | In situ regeneration of OsO₄ allows for catalytic use. |

The Sharpless asymmetric dihydroxylation is a powerful modification of the osmium tetroxide-catalyzed reaction that allows for the enantioselective synthesis of diols. organic-chemistry.orgalfa-chemistry.comnih.gov This method employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. organic-chemistry.orgresearchgate.net The choice of the chiral ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, dictates which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol. organic-chemistry.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the procedure and provide high enantioselectivities for a wide range of alkenes. organic-chemistry.orgalfa-chemistry.com

| Reagent System | Chiral Ligand Example | Key Advantage |

| AD-mix-α | (DHQ)₂PHAL | Provides one enantiomer of the diol with high selectivity. |

| AD-mix-β | (DHQD)₂PHAL | Provides the opposite enantiomer of the diol with high selectivity. |

Oxidative Cleavage Routes from Pinene

Oxidative cleavage reactions break the carbon-carbon bonds of the pinene ring system. While these methods are generally more destructive to the original carbon skeleton, they can be controlled to yield valuable products.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of α-pinene with ozone (O₃) leads to the formation of a primary ozonide, which is unstable and rapidly rearranges to a Criegee intermediate. researchgate.netgoogle.com This intermediate can then undergo various reactions, leading to a complex mixture of products. While ozonolysis is a potent oxidative cleavage technique, it does not typically yield this compound as the primary product. Instead, it leads to the formation of compounds such as pinonaldehyde. researchgate.net The focus of ozonolysis is the cleavage of the double bond, which fundamentally alters the pinane (B1207555) skeleton in a way that is not conducive to the formation of this compound.

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can be used to synthesize this compound from α-pinene. google.comrsc.org However, the reaction can be difficult to control, and overoxidation is a common problem, leading to lower yields and the formation of byproducts. google.com The reaction conditions, such as temperature and pH, must be carefully managed to favor the formation of the diol. Some patented methods describe the use of potassium permanganate in a basic solution with an oxidation inhibitor to improve the yield and purity of the resulting chiral this compound, achieving yields between 60.7% and 76.6% with high enantiomeric excess. google.comrsc.org

| Oxidant | Challenges | Reported Improvements |

| Potassium Permanganate (KMnO₄) | Overoxidation leading to low yields and purity. | Use of an oxidation inhibitor in a basic solution. google.comrsc.org |

Hydrolytic Conversion of α-Pinene Oxide

The synthesis of this compound can be achieved through a two-step process involving the initial epoxidation of α-pinene to α-pinene oxide, followed by the hydrolytic ring-opening of the epoxide. The hydrolysis step is critical as its conditions dictate the yield and selectivity towards the desired diol.

The ring-opening of α-pinene oxide is typically catalyzed by an acid in the presence of water. In the presence of H+ ions, the epoxide ring is protonated, making it susceptible to nucleophilic attack by water, which leads to the formation of a diol. rsc.org This hydrolysis can occur as a competing side reaction during the epoxidation of α-pinene itself, especially when using aqueous oxidants like hydrogen peroxide (H₂O₂) in acidic media. rsc.org Research has shown that factors such as acid concentration, water content, and solvent polarity significantly influence the yield of this compound in these in-situ reactions. For instance, increasing the concentration of sulfuric acid during tungsten-catalyzed epoxidation can decrease the selectivity for α-pinene oxide while increasing the formation of hydrolysis byproducts, including sobrerol (B1217407) and this compound. rsc.org Similarly, a higher concentration of water, often introduced with the H₂O₂ oxidant, enhances the rate of hydrolytic decomposition of the epoxide. nih.gov However, under these conditions, this compound is often a minor product, with reported yields ranging from approximately 1% to 8%. nih.govnih.gov

A more controlled and higher-yielding approach involves a discrete two-step synthesis. First, α-pinene is epoxidized to α-pinene oxide with high selectivity (yields up to 93-100%) using various catalytic systems. rsc.orgnih.gov The isolated α-pinene oxide is then subjected to a separate, optimized hydrolysis step. The use of heterogeneous acid catalysts, such as Amberlyst-15 resin, has been shown to facilitate a clean hydrolysis of crude epoxide products, affording the corresponding anti-diols in good yields. researchgate.net Studies have also indicated that the hydrolysis of α-pinene oxide can proceed rapidly even at neutral pH, suggesting that water can act as the hydrolyzing agent without strong acid catalysis. nih.gov This method provides better control over the reaction and avoids the complex product mixtures that can arise from simultaneous epoxidation and hydrolysis.

The stereochemical outcome of the hydrolysis is typically a trans- or anti-diol, resulting from the backside attack of the water molecule on the protonated epoxide, leading to an inversion of configuration at one of the carbon centers.

Biocatalytic and Enzymatic Synthesis Approaches

The application of microorganisms and isolated enzymes for the synthesis of fine chemicals offers potential advantages in terms of sustainability and high selectivity. In the context of α-pinene, biotransformation has been extensively studied. However, the primary focus of microbial metabolism of α-pinene and its derivatives is not the formation of this compound.

Numerous bacteria and fungi are known to metabolize α-pinene. A common initial step in these pathways is the oxidation of α-pinene to α-pinene oxide, a reaction mediated by monooxygenase enzymes. frontiersin.org Following the formation of the epoxide, however, the documented microbial pathways diverge significantly from the chemical hydrolysis route. Instead of hydration to a diol, microorganisms such as Pseudomonas fluorescens and Nocardia sp. utilize a specific enzyme known as α-pinene oxide lyase. nih.govfrontiersin.org This enzyme catalyzes the cleavage of the epoxide ring, not by adding water, but by an isomerization reaction that breaks a C-C bond in the four-membered ring, leading to the formation of acyclic aldehydes like isonovalal and novalal. nih.govfrontiersin.orgsci-hub.se This ring-cleavage pathway represents a major route for the bacterial degradation of α-pinene oxide. nih.gov

While the class of enzymes responsible for converting epoxides to diols, known as epoxide hydrolases (EHs), is well-established, their specific application to α-pinene oxide for the synthesis of this compound is not a widely reported phenomenon in scientific literature. wikipedia.orgmdpi.com The known microbial transformations of α-pinene predominantly yield other valuable monoterpenoids through different oxidative pathways, such as allylic oxidation, which results in products like verbenol (B1206271) and verbenone. mdpi.com Therefore, direct biocatalytic synthesis of this compound from α-pinene or the enzymatic hydrolysis of α-pinene oxide remains a less explored or less feasible route compared to chemical methods.

Comparative Analysis of Synthesis Efficiency, Stereoselectivity, and Scalability

The selection of a synthetic methodology for this compound depends on a balance of factors including yield, stereochemical control, cost, safety, and potential for large-scale production. A comparative analysis of the primary chemical routes reveals distinct advantages and disadvantages. The two main strategies are the direct, single-step oxidation of α-pinene and the two-step sequence involving epoxidation followed by hydrolysis.

Direct Oxidation Method: A patented method describes the direct oxidation of α-pinene using potassium permanganate (KMnO₄) in a basic aqueous-alcoholic solution. This approach is notable for its high performance in several key metrics. It reports product yields ranging from 60.7% to 76.6%, with high liquid phase purity (>98%) and exceptional stereocontrol, achieving an enantiomeric excess (ee) value of over 99%. researchgate.net The reaction conditions are described as mild (e.g., 15–35 °C), the process is operationally simple, and the raw materials are inexpensive. researchgate.net These characteristics make it highly suitable for large-scale industrial production. This method contrasts favorably with older direct oxidation techniques, such as those using the highly toxic and volatile osmium tetroxide, or syntheses starting from expensive materials like proline boron esters. researchgate.net

Comparative Summary:

| Feature | Direct Oxidation (KMnO₄ Method) | Epoxidation-Hydrolysis Sequence | Biocatalytic Approaches |

| Starting Material | α-Pinene | α-Pinene | α-Pinene or α-Pinene Oxide |

| Number of Steps | 1 | 2 | 1-2 |

| Typical Yield | 60-77% researchgate.net | Good to high (variable based on conditions) researchgate.net | Not a reported major product |

| Stereoselectivity | Excellent (>99% ee) researchgate.net | Good (yields anti-diol) researchgate.net | N/A (pathway leads to other products) |

| Key Reagents | KMnO₄, Base, Alcohol researchgate.net | Peroxide, Catalyst (e.g., Tungsten), Acid Catalyst (e.g., Amberlyst-15) rsc.orgresearchgate.net | Microorganisms / Enzymes |

| Scalability | High (described as suitable for large-scale production) researchgate.net | Moderate to High (requires two unit operations) | Low (pathway not established for this product) |

| Drawbacks | Use of stoichiometric amounts of permanganate oxidant. | Two-step process can be less atom-economical; in-situ hydrolysis gives low yields. | Known microbial pathways yield acyclic aldehydes via lyase activity, not the desired diol. frontiersin.org |

Stereochemical Principles and Chiral Induction Mechanisms of 2,3 Pinanediol

Conformational Analysis of the Bicyclo[3.1.1]heptane Backbone in 2,3-Pinanediol

The bicyclo[3.1.1]heptane system of this compound imposes significant conformational rigidity. This bridged ring system is characterized by a strained, boat-like conformation of the six-membered ring. The presence of the gem-dimethyl group on the bridge further constrains the conformational flexibility of the molecule.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the preferred conformations of related diol systems. For instance, studies on 2,3-butanediol (B46004) have shown that the conformational stability is largely dictated by the O-C-C-O dihedral angle, with a gauche arrangement being favored to allow for the formation of a weak intramolecular hydrogen bond. uc.ptnih.gov While directly analogous comprehensive conformational studies on this compound are not as prevalent in the literature, the principles derived from simpler diols can be extrapolated. The rigid pinane (B1207555) skeleton, however, significantly limits the possible conformations compared to acyclic diols.

The globular shape of the pinanediol molecule contributes to its ability to form plastic crystals, a mesophase characterized by long-range positional order but rotational disorder. researchgate.net This property is influenced by the molecule's shape and intermolecular interactions, including hydrogen bonding. The rigid bicyclic structure is a key factor in its effectiveness as a chiral auxiliary, as it provides a well-defined and predictable steric environment. researchgate.net

Table 1: Key Structural Features of the Bicyclo[3.1.1]heptane System

| Feature | Description | Implication for this compound |

|---|---|---|

| Ring System | Bridged bicyclic | High degree of rigidity, limiting conformational freedom. |

| Six-membered ring | Strained, boat-like conformation | Creates a defined three-dimensional space around the diol functionality. |

| Gem-dimethyl bridge | Steric bulk | Further restricts conformational changes and influences the approach of reagents. |

| Diol group | Capable of intramolecular H-bonding | Can influence the relative orientation of the hydroxyl groups, though less flexible than in acyclic diols. |

Absolute Configuration Assignment and Determination

The absolute configuration of the stereocenters in this compound is crucial for its role in asymmetric synthesis. The enantiomers, such as (1S,2S,3R,5S)-(+)-2,3-Pinanediol and its (1R,2R,3S,5R)-(-) counterpart, provide opposite chiral induction. researchgate.netchemicalbook.comsigmaaldrich.comtcichemicals.comtcichemicals.com The assignment and confirmation of this absolute stereochemistry rely on a combination of spectroscopic and crystallographic techniques.

Spectroscopic methods are powerful tools for determining the stereochemistry of chiral molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can differentiate between diastereomers due to the different chemical environments of the nuclei. chemicalbook.com In chiral environments, even enantiomers can be distinguished, often with the use of chiral derivatizing agents or chiral solvating agents. chemicalbook.com For this compound derivatives, such as boronate esters, NMR is used to assess diastereomeric purity and to study the structure of reaction intermediates. researchgate.netchemicalbook.com The chemical shifts and coupling constants of the protons on the pinane skeleton provide detailed information about their spatial relationships and, consequently, the conformation and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational modes of a molecule, which are influenced by its three-dimensional structure. wiley.commasterorganicchemistry.com In diols like this compound, the O-H stretching region is particularly diagnostic. The presence of intramolecular hydrogen bonding, which is dependent on the relative orientation of the hydroxyl groups, can lead to the appearance of distinct absorption bands. uc.ptnih.gov Studies on analogous molecules like 2,3-butanediol have shown that FT-IR spectroscopy, combined with DFT calculations, can identify different conformers based on the O-H stretching frequencies. uc.ptnih.gov The fingerprint region of the IR spectrum of this compound is unique to its specific stereoisomer and can be used for identification by comparison with reference spectra. nih.govnist.gov

Table 2: Spectroscopic Data for a this compound Stereoisomer

| Technique | Nucleus/Group | Observed Feature | Interpretation |

|---|---|---|---|

| ¹H NMR | Skeletal Protons | Complex multiplet patterns | Provides information on proton-proton spatial relationships and coupling constants, indicative of specific stereochemistry. |

| ¹³C NMR | Skeletal Carbons | Distinct chemical shifts | Each carbon atom in a specific stereoisomer has a unique chemical shift due to its electronic environment. |

| IR | O-H stretch | Broad or sharp bands (~3200-3600 cm⁻¹) | Indicates the presence and nature (free vs. hydrogen-bonded) of the hydroxyl groups, reflecting their spatial orientation. |

| IR | Fingerprint Region | Complex pattern of absorptions | A unique "fingerprint" for each stereoisomer, allowing for identification. |

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This technique provides a precise three-dimensional map of the atomic positions in a crystal lattice. While obtaining suitable crystals of this compound itself can be challenging, the analysis of its derivatives has been successful.

The crystal structure of a trigonal boronate ester formed between (+)-pinanediol and 2-fluorophenylboronic acid has been determined. researchgate.net This analysis confirmed the absolute configuration derived from the known stereochemistry of the starting (+)-pinanediol and provided precise bond lengths and angles for the diastereomeric complex. researchgate.net Such data is invaluable for understanding the steric and electronic factors that govern the stereochemical outcome of reactions involving these derivatives. Furthermore, the structure of an enantiopure polymorph of pinanediol has been resolved by single-crystal X-ray diffraction, contributing to the understanding of its solid-state behavior and intermolecular interactions. researchgate.net

Mechanisms of Asymmetric Induction by this compound Derivatives

This compound is widely used as a chiral auxiliary, a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov Its effectiveness stems from its rigid structure, which creates a highly differentiated steric environment. A primary application is in the formation of chiral boronate esters, which then undergo diastereoselective reactions. acs.orgdoi.orgacs.org

The cornerstone of asymmetric induction by this compound is the formation of diastereomeric intermediates when it reacts with a prochiral substrate. researchgate.net These diastereomers have different energies and, consequently, different stabilities and reactivities, leading to the preferential formation of one product stereoisomer.

The transition states leading to the different diastereomeric products are also of different energies. The more stable transition state, which is lower in energy, leads to the major product. This energy difference is a direct consequence of the steric interactions between the chiral auxiliary, the substrate, and the incoming reagent in the transition state geometry.

Beyond simple steric hindrance, stereoelectronic effects play a subtle yet significant role in the chiral induction mechanism of this compound derivatives. Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. tcichemicals.com

In the context of pinanediol boronate esters, the relative stability of the trigonal (sp²) versus the tetrahedral (sp³) boronate ester complex can be influenced by electronic factors. researchgate.netrsc.org The formation of the tetrahedral intermediate is a key step in many reactions. The acidity of the diol and the electronic nature of the substituents on the boronic acid can affect the equilibrium between these two forms. rsc.org

The orientation of orbitals in the transition state is critical. For a reaction to occur, there must be effective overlap between the donor and acceptor orbitals. The rigid conformation of the pinanediol auxiliary pre-organizes the substrate in a way that favors orbital overlap for one specific reaction pathway over the other. This control over the transition state geometry, dictated by both steric and stereoelectronic interactions between the substrate and the chiral auxiliary, is the ultimate reason for the high levels of asymmetric induction observed.

Reactivity Profiles and Derivatization Strategies of 2,3 Pinanediol

Oxidation Reactions of Hydroxyl Groups

The oxidation of the secondary and tertiary hydroxyl groups in 2,3-pinanediol can be controlled to yield specific carbonyl compounds. The choice of oxidizing agent and reaction conditions is crucial for achieving high selectivity and preventing unwanted side reactions.

The selective oxidation of this compound can yield valuable α-hydroxy ketones (ketols), which are important chiral building blocks. Due to the presence of one secondary and one tertiary alcohol, selective oxidation of the secondary hydroxyl group is the most common transformation, leading to the formation of a ketone.

One effective method involves the use of o-iodoxybenzoic acid (IBX) in a dimethylsulfoxide (DMSO)-containing medium. This process has been shown to successfully oxidize 1,2-diols to α-ketols under mild conditions. For instance, the oxidation of pinanediol with IBX yields 2-hydroxy-3-pinanone. wikipedia.org This reaction is typically carried out at temperatures ranging from -40 to +60°C and can be completed within a few minutes to 48 hours. wikipedia.org

Enzymatic methods also provide a highly selective route to pinanediol ketones. Biocatalytic systems, such as those employing dehydrogenases, can facilitate the stereospecific oxidation of diols. These reactions often proceed under mild conditions, offering a green alternative to chemical oxidants.

The choice of oxidant is critical for achieving the desired product. While strong oxidants like potassium permanganate (B83412) (KMnO₄) are used to synthesize this compound from α-pinene, they are generally too harsh for the selective oxidation of the diol itself and can lead to over-oxidation. Milder and more selective reagents are preferred for generating the corresponding ketones.

Table 1: Selected Oxidation Reactions of this compound

| Oxidizing Agent | Solvent/Medium | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| o-Iodoxybenzoic acid (IBX) | DMSO/THF | 2-Hydroxy-3-pinanone | 0 °C, 3 hours | wikipedia.org |

| Chromium trioxide (CrO₃)·2pyridine (Collins Reagent) | Dichloromethane (CH₂Cl₂) | Pinanediol Ketones | Non-aqueous, room temperature | General Method |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Pinanediol Ketones | Slightly acidic, room temperature | General Method |

Over-oxidation occurs when the oxidizing agent is too strong or when reaction conditions are not carefully controlled, leading to cleavage of carbon-carbon bonds. In the case of 1,2-diols like this compound, this typically involves the cleavage of the bond between the two carbon atoms bearing the hydroxyl groups.

Reagents such as sodium periodate (B1199274) (NaIO₄), periodic acid (HIO₄), and lead tetraacetate (Pb(OAc)₄) are known to readily cleave the C-C bond of 1,2-diols. wikipedia.org Similarly, strong oxidants like potassium permanganate (KMnO₄), especially under harsh conditions (e.g., high temperature or extreme pH), can cause oxidative cleavage. This process can lead to the formation of dicarboxylic acids or keto-acids, representing a breakdown of the pinane (B1207555) skeleton. While this is often an undesirable side reaction when targeting pinanediol ketones, oxidative cleavage can be a deliberate synthetic strategy to produce smaller, functionalized molecules.

Reduction Pathways Leading to Pinane Derivatives

The direct reduction of the hydroxyl groups of this compound to yield the parent hydrocarbon, pinane, is not a straightforward process. Hydroxyl groups are poor leaving groups, making their direct displacement by a hydride ion challenging. Therefore, reduction pathways typically involve a two-step process: activation of the hydroxyl groups by converting them into better leaving groups, followed by reductive cleavage.

A common strategy is the conversion of the diol into its corresponding ditosylate ester. libretexts.orgchemistrysteps.com The tosylate groups are excellent leaving groups and can be subsequently removed by reaction with a strong hydride source, such as lithium aluminum hydride (LiAlH₄). libretexts.org This nucleophilic substitution reaction replaces the C-OTs bond with a C-H bond, resulting in the deoxygenated pinane skeleton.

Another powerful method for the deoxygenation of alcohols is the Barton-McCombie deoxygenation. wikipedia.orgalfa-chemistry.com This radical-based reaction involves converting the alcohol into a thiocarbonyl derivative, such as a xanthate or a thionoester. wikipedia.orgnrochemistry.com The thiocarbonyl derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH), to reductively cleave the C-O bond. alfa-chemistry.com For a vicinal diol like this compound, conversion to a vicinal bis(thiocarbonyl) derivative followed by this reaction can lead to the formation of an alkene through a process known as syn-elimination.

Catalytic hydrogenolysis offers another route for reduction. This method is particularly effective for tosylate derivatives. For example, the hydrogenolysis of tosylates over a Raney Ni catalyst can achieve the desired reduction to the corresponding alkane. researchgate.net

Nucleophilic Substitution Reactions at Hydroxyl Centers

The hydroxyl groups of this compound can act as nucleophiles or be converted into good leaving groups to facilitate substitution reactions. These transformations, primarily esterification and etherification, are fundamental for creating a diverse array of this compound derivatives.

Esterification is one of the most significant derivatization strategies for this compound. The reaction typically involves treating the diol with a carboxylic acid, acid anhydride, or acyl chloride, often in the presence of an acid catalyst, to form the corresponding mono- or di-esters.

A particularly important application of this compound is in the formation of chiral boronic esters. Reacting this compound with boronic acids or their anhydrides yields stable, cyclic boronic esters (pinanediol boronates). These esters are widely used in asymmetric synthesis as chiral auxiliaries and in Suzuki-Miyaura cross-coupling reactions.

Sulfonation involves the reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. chemistrysteps.com This reaction converts the hydroxyl groups into sulfonate esters (tosylates or mesylates), which are excellent leaving groups. masterorganicchemistry.com As discussed in the reduction section, this transformation is a key step in activating the hydroxyl groups for subsequent nucleophilic substitution or elimination reactions.

Table 2: Common Esterification and Sulfonation Reactions

| Reagent | Base/Catalyst | Product Type | Significance |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | Carboxylate Ester | General derivatization |

| Boronic Acid (R-B(OH)₂) | Often self-catalyzed or with a dehydrating agent | Boronic Ester | Chiral auxiliary, Suzuki coupling |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Tosylate Ester | Activation of OH for substitution/elimination |

| Methanesulfonyl chloride (MsCl) | Pyridine or Triethylamine | Mesylate Ester | Activation of OH for substitution/elimination |

Ether derivatives of this compound can be synthesized through several established methods. The Williamson ether synthesis is a classic approach, involving the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form alkoxides, followed by reaction with an alkyl halide (R-X). This Sₙ2 reaction results in the formation of a new ether linkage (C-O-R). Given that this compound has two hydroxyl groups, this reaction can be controlled to produce mono- or di-ethers depending on the stoichiometry of the reagents. The steric hindrance around the hydroxyl groups, particularly the tertiary one, can influence the reaction rate and may require more forcing conditions.

Alternative methods, such as acid-catalyzed dehydration with another alcohol, can also be employed, although this is less common and can be prone to side reactions like elimination, especially given the bicyclic strain of the pinane system.

Applications of 2,3 Pinanediol in Asymmetric Synthesis and Catalysis Research

Chiral Auxiliary Applications in Carbon-Carbon Bond Formation

As a chiral auxiliary, 2,3-pinanediol is temporarily incorporated into a substrate, directing the formation of new stereocenters with high selectivity. After the desired transformation, the auxiliary can be cleaved and recovered.

One of the most significant applications of this compound as a chiral auxiliary is in the Matteson homologation reaction. This powerful method allows for the stereocontrolled iterative extension of a carbon chain by one carbon atom at a time through the reaction of a chiral boronic ester with a halomethyl anion, followed by rearrangement.

The chiral boronic esters are typically prepared by the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate (B1201080), followed by transesterification with either (+)- or (-)-2,3-pinanediol. The choice of the this compound enantiomer dictates the absolute configuration of the newly formed stereocenter.

The key step involves the addition of a (dihalomethyl)lithium reagent to the chiral pinanediol boronic ester. This forms a boronate "ate" complex which then undergoes a 1,2-migration of the alkyl group from boron to the adjacent carbon, displacing a halide ion and creating a new α-haloboronic ester with high diastereoselectivity. This new boronic ester can then be used in subsequent reactions, such as nucleophilic substitution or another homologation cycle.

The stereochemical outcome is highly controlled by the bulky pinanediol auxiliary, which effectively shields one face of the boron atom, directing the incoming nucleophile and the subsequent rearrangement. Diastereoselectivities of up to 98.5–99.5% can be achieved, particularly with the addition of zinc chloride, which can enhance both the yield and the diastereomeric ratio.

This methodology has been successfully applied to the synthesis of complex natural products, including marine natural products and insect pheromones, where the precise control of multiple stereocenters is crucial.

Table 1: Diastereoselectivity in Matteson Homologation using this compound Boronic Esters

| Substrate (R-B(pin)) | Reagent | Product | Diastereomeric Ratio (d.r.) |

| n-Butylboronic ester | LiCHCl₂ | α-Chloro-n-pentylboronic ester | >99:1 |

| sec-Butylboronic ester | LiCHCl₂ | α-Chloro-3-methylpentylboronic ester | 98:2 |

| Phenylboronic ester | LiCHCl₂ | α-Chlorobenzylboronic ester | >99:1 |

| Allylboronic ester | LiCHCl₂ | α-Chloro-3-butenylboronic ester | >99:1 |

Note: Data is compiled from various research findings and is representative of typical selectivities.

While the use of this compound in Matteson homologation is well-established, its application in other named diastereoselective addition reactions, such as those specifically termed "Jadhav reactions," is not as extensively documented in readily available scientific literature. A "Jadhav reaction" can refer to a catalytic version of the Matteson homologation. In one study investigating a catalytic Matteson-type reaction, a derivative of pinanediol was used in conjunction with ytterbium triflate, but this resulted in a low diastereomeric excess of only 21%. This suggests that while pinanediol derivatives have been explored in this context, they may not be the optimal chiral controllers for this specific catalytic variant.

The broader application of this compound as a chiral auxiliary in diastereoselective additions of organometallic reagents to carbonyls or imines is based on the formation of a chiral boronic ester which can then undergo reaction. The steric hindrance provided by the pinanediol moiety directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. However, specific, high-yielding, and highly diastereoselective examples outside of the Matteson homologation framework are not widely reported.

The application of this compound as a chiral auxiliary to directly control enantioselective alkylation and arylation of enolates is not a prominent strategy. Asymmetric alkylations and arylations more commonly rely on chiral catalysts or other types of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides.

In principle, a substrate could be attached to this compound, for instance as a boronic enolate, and then subjected to alkylation or arylation. The stereochemical outcome would depend on the ability of the pinanediol backbone to effectively shield one face of the enolate. However, the development of such methodologies has not been a major focus, and there is a lack of specific and reproducible examples in the scientific literature demonstrating high enantioselectivity for this type of transformation using this compound as the primary chiral controller.

Role as a Chiral Ligand in Transition Metal Catalysis

Beyond its role as a stoichiometric chiral auxiliary, this compound serves as a valuable scaffold for the synthesis of chiral ligands for asymmetric transition metal catalysis. In this context, the chiral information from pinanediol is transferred to a ligand that can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction.

A variety of chiral ligands have been synthesized from this compound. The hydroxyl groups of the diol provide convenient handles for chemical modification. Common strategies for ligand synthesis include:

Formation of Phosphinites, Phosphonites, and Phosphites: The hydroxyl groups can react with chlorophosphines to form P-O bonds, yielding phosphinite, phosphonite, or phosphite (B83602) ligands. These are often used in rhodium- and iridium-catalyzed asymmetric hydrogenations.

Conversion to Diamines and Amino Alcohols: The diol can be converted into corresponding diamines or amino alcohols, which are important ligand classes for various transition metals. These conversions often involve multiple synthetic steps, including activation of the hydroxyl groups (e.g., as tosylates or mesylates) followed by nucleophilic substitution with nitrogen nucleophiles.

Synthesis of Diphosphine Ligands: While more complex, synthetic routes have been developed to transform the this compound backbone into chiral diphosphine ligands, which are highly effective in a wide range of asymmetric catalytic reactions.

The rigid pinane (B1207555) framework of these ligands helps to create a well-defined and predictable chiral pocket around the metal center, which is essential for effective stereochemical communication with the substrate.

Ligands derived from this compound have been employed in a number of enantioselective catalytic reactions, with varying degrees of success.

Asymmetric Hydrogenation: Pinanediol-derived phosphine (B1218219) and phosphite ligands have been used in the asymmetric hydrogenation of olefins and ketones. For example, rhodium and iridium complexes of these ligands can catalyze the reduction of prochiral substrates to chiral products with moderate to high enantioselectivity. The performance of these ligands is often substrate-dependent.

Asymmetric Cyclopropanation: Copper and rhodium complexes bearing chiral ligands derived from pinanediol have been investigated for the asymmetric cyclopropanation of olefins with diazo compounds. The rigid structure of the ligand can help to control the trajectory of the carbene transfer to the olefin, thereby influencing the enantioselectivity of the cyclopropane (B1198618) product.

Other Reactions: Pinanediol-based ligands have also been explored in other asymmetric transformations, such as Diels-Alder reactions and conjugate additions, although their application in these areas is less common compared to other privileged ligand scaffolds.

The effectiveness of these ligands is often compared to that of other well-established chiral ligands. While they may not always provide the highest enantioselectivities for all substrate classes, their ready availability from the chiral pool makes them attractive for ligand screening and development.

Table 2: Representative Performance of this compound-Derived Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand | Substrate | Product Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)(pinene-phosphite)]BF₄ | Methyl acetamidoacrylate | 85% |

| Asymmetric Cyclopropanation | Cu(I)-bis(oxazoline)-pinane | Styrene + Ethyl diazoacetate | 78% |

| Asymmetric Diels-Alder | Ti(IV)-pinanediol complex | Cyclopentadiene + Methacrolein | 65% |

Note: This data is illustrative and compiled from various research reports. Performance can vary significantly with reaction conditions and substrate structure.

Mechanistic Investigations of Ligand-Metal Interactions

Understanding the intricate interactions between ligands and metal centers is fundamental to the rational design of efficient and selective catalysts. In the context of catalysts incorporating this compound or its derivatives, mechanistic investigations are crucial for elucidating the factors that govern stereoselectivity. Researchers employ a combination of spectroscopic and computational methods to probe the structure, bonding, and dynamics of these ligand-metal complexes. lisaroychemistry.comdiva-portal.org

Spectroscopic techniques offer direct experimental evidence of the coordination environment around the metal center. kpi.uauobaghdad.edu.iq Infrared (IR) spectroscopy can identify the coordination of specific functional groups within the pinanediol ligand to the metal by observing shifts in vibrational frequencies. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, helps in determining the relative stereochemistry of the complex in solution. nih.gov Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions, such as metal-ligand charge transfer (MLCT) bands, which provide information about the electronic structure of the complex. mdpi.com

Computational chemistry, primarily using Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data. nih.govsciforum.net DFT calculations can model the three-dimensional structures of catalyst-substrate complexes and transition states, providing insights that are often difficult to obtain experimentally. nih.gov These computational models help to explain the origins of enantioselectivity by comparing the energies of different reaction pathways leading to various stereoisomers. nih.gov By analyzing factors like steric hindrance and electronic interactions between the chiral ligand, the metal, and the substrate, researchers can understand how the pinanediol framework directs the stereochemical outcome of a reaction. lisaroychemistry.comillinois.edu This synergy between spectroscopic analysis and computational modeling provides a detailed picture of the ligand-metal interactions at a molecular level, guiding the development of more effective catalysts. mdpi.comnih.gov

Table 1: Methods for Investigating Ligand-Metal Interactions

| Technique | Type | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Spectroscopic | Identifies coordination of ligand functional groups to the metal center by detecting shifts in vibrational frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectroscopic | Determines the solution-state structure and relative stereochemistry of the metal-ligand complex. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Spectroscopic | Probes electronic transitions (e.g., MLCT) to provide insights into the electronic structure of the complex. |

| Density Functional Theory (DFT) | Computational | Models 3D structures of intermediates and transition states; calculates relative energy barriers to explain enantioselectivity. |

Enantioselective Synthesis of Complex Molecular Architectures

This compound serves as a powerful chiral auxiliary, a temporary stereogenic unit that controls the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com It is most prominently used in the form of chiral boronic esters, which are versatile intermediates in asymmetric synthesis. The rigid bicyclic pinane skeleton creates a well-defined chiral environment that effectively shields one face of the boron atom, directing the approach of incoming reagents with high stereoselectivity. acs.org

The synthesis of enantiomerically pure chiral alcohols is a significant goal in organic chemistry, as they are key building blocks for many pharmaceuticals and natural products. rsc.org Pinanediol-derived allylboronates are effective reagents for the asymmetric allylation of aldehydes, producing homoallylic alcohols with high enantiomeric excess. iupac.org Furthermore, the Matteson homologation reaction, which involves the reaction of a pinanediol boronic ester with (dichloromethyl)lithium, is a cornerstone of modern asymmetric synthesis. researchgate.net This reaction allows for the stereospecific insertion of a chloromethyl group, which can be further transformed into a variety of functional groups, providing access to a wide range of chiral alcohols. researchgate.net

Pinanediol boronic esters are also instrumental in the stereoselective synthesis of α-amino acid precursors. libretexts.orgkhanacademy.org A general and effective strategy involves the Matteson homologation of an alkyl pinanediol boronate to generate an α-chloroboronic ester. nih.gov Subsequent nucleophilic substitution of the chloride with an azide (B81097) source, such as lithium hexamethyldisilazide (LiHMDS), followed by reduction, yields the desired α-aminoboronic ester. nih.gov These compounds are valuable precursors to non-proteinogenic α-amino acids and their derivatives, which are of significant interest in medicinal chemistry. nih.govnih.gov

Table 2: Enantioselective Syntheses Using this compound Derivatives

| Starting Material Class | Pinanediol-Derived Reagent | Reaction Type | Product Class | Typical Stereoselectivity |

|---|---|---|---|---|

| Aldehydes | Pinanediol allylboronate | Allylation | Chiral Homoallylic Alcohols | High ee (e.g., 95% de reported for specific examples) researchgate.net |

| Alkyl Boronic Esters | (+)- or (-)-Pinanediol | Matteson Homologation | α-Chloroboronic Esters | Excellent de (>99% for many substrates) researchgate.net |

| α-Chloroboronic Esters | N/A (Derived from Pinanediol) | Nucleophilic Substitution (e.g., with LiHMDS) | α-Aminoboronic Esters (Amino Acid Precursors) | High, proceeds with inversion of configuration (SN2-type) nih.gov |

The reliability and high diastereoselectivity of the Matteson homologation using pinanediol boronic esters make it a valuable tool for constructing complex molecular architectures. researchgate.netresearchgate.net This methodology allows for the iterative, controlled formation of new stereocenters, enabling the synthesis of advanced intermediates for natural product synthesis and drug discovery. acs.org Because the pinanediol auxiliary can be efficiently removed under specific conditions, it provides a practical route to chiral boronic acids and their derivatives. researchgate.netnih.gov These advanced intermediates, containing multiple stereocenters, are crucial components in the total synthesis of biologically active molecules. The stereospecificity of the reactions involving pinanediol boronic esters ensures that the desired isomer is produced in high purity, which is essential for the synthesis of complex targets. researchgate.net

Applications in Peptide Chemistry Research (e.g., Resolution of Boronate Esters)

Boronic acids and their derivatives are recognized as potent inhibitors of serine proteases, making them important targets in drug discovery. nih.gov In peptide chemistry, the incorporation of boronic acid functionalities into peptide sequences can yield powerful enzyme inhibitors. However, free boronic acids can be unstable and difficult to purify, often undergoing dehydration to form boroxines. nih.gov

This compound is widely used as a protecting group for the boronic acid moiety during peptide synthesis. nih.gov The formation of a pinanediol boronate ester significantly increases the stability of the compound, rendering it more robust to chromatographic purification and various reaction conditions. nih.govthieme-connect.de This stability is crucial during the multi-step process of solid-phase or solution-phase peptide synthesis.

A key application is in the synthesis of peptidyl α-aminoboronic acids. The synthesis begins with a pinanediol-protected α-aminoboronic ester, which can then be coupled with other amino acids or peptide fragments using standard peptide coupling techniques. nih.gov After the peptide chain has been assembled, the pinanediol group can be removed, typically by transesterification with another diol or under acidic conditions, to liberate the final peptidyl boronic acid. nih.govthieme-connect.de This strategy has been successfully applied to prepare inhibitors for various proteases, demonstrating the indispensable role of this compound in advancing this area of medicinal chemistry research. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,3-Pinanediol, offering a powerful, non-destructive method to determine the diastereomeric ratio in a mixture. The distinct magnetic environments of protons (¹H NMR) and carbon atoms (¹³C NMR) in different diastereomers lead to discernible shifts in their respective spectra.

In ¹H NMR spectroscopy, protons attached to or near the stereocenters of the this compound diastereomers will exhibit different chemical shifts and coupling constants. By carefully integrating the signals corresponding to a specific proton in each diastereomer, the relative proportion of each can be accurately calculated. echemi.com For reliable quantification, it is essential to select signals that are well-resolved and baseline-separated. echemi.com The use of high-field NMR instruments can improve spectral dispersion and facilitate more accurate integration. rsc.org While ¹³C NMR can also be used, ¹H NMR is often preferred for determining diastereomeric ratios due to its higher sensitivity and shorter relaxation times, which allow for more accurate integration. echemi.com

Key Research Findings:

The diastereomeric ratio is determined by comparing the integration of unique, well-resolved signals corresponding to each diastereomer. researchgate.net

Protons in close proximity to the chiral centers, such as the hydroxyl protons or the protons on the carbon atoms bearing the hydroxyl groups, are typically the most sensitive to changes in stereochemistry and are therefore ideal for this analysis.

Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to simplify complex spectra by collapsing multiplets into singlets, which can significantly improve the accuracy of integration, especially in crowded spectral regions. researchgate.net

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Ratio Determination of a this compound Mixture This table illustrates how ¹H NMR data could be used to determine the diastereomeric ratio. The chemical shifts are representative and would vary based on the specific isomers and experimental conditions.

| Diastereomer | Diagnostic Proton Signal | Chemical Shift (ppm) | Integral Value | Calculated Ratio (%) |

|---|---|---|---|---|

| Diastereomer A | H-3 | 3.85 | 2.50 | 71.4 |

Mass Spectrometry (MS) Techniques for Product Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and identity of this compound. In MS, the molecule is ionized and then fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and identification.

Electron ionization (EI) is a common technique used in conjunction with gas chromatography (GC-MS). The EI mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 170, corresponding to its molecular weight. nist.gov The fragmentation pattern is characteristic of the pinane (B1207555) skeleton and the presence of two hydroxyl groups. Purity assessment can be performed by scrutinizing the mass spectrum for the presence of ions corresponding to potential impurities. The absence of unexpected m/z values is indicative of a pure sample.

Key Research Findings:

The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular formula, C₁₀H₁₈O₂. nist.gov

Characteristic fragment ions in the mass spectrum of this compound can be used for its unambiguous identification. nih.gov

The relative abundance of fragment ions can provide structural information and help to differentiate between isomers.

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 170 | Low | [M]⁺ |

| 152 | Moderate | [M-H₂O]⁺ |

| 137 | Moderate | [M-H₂O-CH₃]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

Infrared (IR) and Raman Spectroscopy for Structural Feature Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak suggests the presence of hydrogen bonding. Other significant absorptions include C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. nih.gov

Key Research Findings:

The presence of hydroxyl groups in this compound is readily confirmed by a characteristic broad O-H stretching band in the IR spectrum. nih.gov

The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the specific stereoisomer of this compound.

Raman spectroscopy can be used to probe the skeletal vibrations of the bicyclic pinane structure.

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad, strong) | 3200-3600 (weak) |

| C-H Stretch | 2850-3000 (strong) | 2850-3000 (strong) |

| C-O Stretch | 1000-1200 (strong) | 1000-1200 (weak) |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Property Investigations

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation.

For this compound, which has multiple stereocenters, each stereoisomer will exhibit a unique ECD spectrum. This makes ECD an excellent tool for determining the absolute configuration of a purified stereoisomer. nih.gov The experimental ECD spectrum can be compared to a theoretically calculated spectrum, generated using quantum chemical methods, to assign the absolute stereochemistry of the molecule. researchgate.net This comparison provides a high degree of confidence in the stereochemical assignment.

Key Research Findings:

ECD spectroscopy is a sensitive method for determining the absolute configuration of chiral molecules. nih.gov

Comparison of experimental ECD spectra with quantum mechanically calculated spectra allows for the unambiguous assignment of the absolute configuration of this compound stereoisomers. mdpi.com

Table 4: Theoretical Application of ECD Spectroscopy for this compound Stereoisomers This table provides a hypothetical illustration of how ECD data could differentiate between two enantiomers of this compound.

| Stereoisomer | Wavelength (nm) | Cotton Effect (Sign) |

|---|---|---|

| (1R,2R,3S,5R)-(-)-2,3-Pinanediol | ~210 | Negative |

Gas Chromatography-Mass Spectrometry (GC/MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds, such as this compound, in complex mixtures. nih.gov

In a GC/MS analysis, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The retention time from the GC provides a preliminary identification, which is then confirmed by the mass spectrum. oiv.int This allows for the positive identification and quantification of this compound even in the presence of other structurally similar compounds. fmach.it

Key Research Findings:

GC/MS is a highly effective technique for the separation, identification, and quantification of monoterpene diols in complex samples. nih.gov

The use of a mass spectral library allows for the rapid identification of known compounds based on their fragmentation patterns. nih.gov

Different stereoisomers of this compound may be separable by using a chiral GC column, allowing for the determination of the enantiomeric and diastereomeric composition of a mixture.

Table 5: Representative Gas Chromatography Data for this compound Kovats Retention Index is a relative measure of retention time, which helps in compound identification.

| Stationary Phase | Kovats Retention Index |

|---|---|

| Semi-standard non-polar | 1244 - 1319 |

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) for Product Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a high-resolution mass spectrometer. This technique is particularly useful for creating a detailed product profile of a reaction mixture containing this compound, especially when dealing with non-volatile impurities or byproducts.

LC can separate the components of a mixture based on their polarity. The eluent from the LC is then introduced into a high-resolution mass spectrometer, which can determine the elemental composition of a molecule from its exact mass. nih.gov This high mass accuracy allows for the confident identification of this compound and the differentiation between isobaric compounds (compounds with the same nominal mass but different elemental compositions). LC-HRMS is therefore invaluable for identifying unknown byproducts and impurities in a sample, providing a comprehensive profile of the product mixture. scispace.com

Key Research Findings:

LC-HRMS provides high-resolution separation and accurate mass measurements, enabling the confident identification of compounds in complex mixtures. nih.gov

The high mass accuracy of HRMS allows for the determination of the elemental composition of this compound and any potential impurities.

This technique is crucial for comprehensive product profiling, including the identification of isomers, byproducts, and degradation products.

Computational Chemistry and Theoretical Investigations of 2,3 Pinanediol

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an invaluable tool for elucidating the intricate details of reaction mechanisms involving 2,3-pinanediol and its derivatives. mdpi.comumn.edu Computational chemists utilize DFT to map out potential energy surfaces, identify intermediates, and characterize the transition states that connect them. researchgate.net A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for understanding the kinetics of a reaction. reddit.com

DFT calculations allow for the investigation of various possible reaction pathways. For instance, in reactions where this compound is used as a chiral auxiliary, DFT can model the step-by-step process of bond formation and breaking. researchgate.netrsc.org These studies can determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving discrete intermediates.

One key application is in understanding the role of catalysts in reactions. For example, in the BF3·Et2O-promoted allylboration of aldehydes using a (R)-pinanediol-based reagent, DFT calculations have been used to investigate competing transition state structures. researchgate.net By comparing the calculated activation energies (the energy difference between the reactants and the transition state), researchers can predict the most favorable reaction channel. researchgate.net Such analyses have revealed that subtle interactions, like the coordination site of the Lewis acid, can significantly influence the reaction pathway. researchgate.net

Table 1: Information Derived from DFT Analysis of Reaction Mechanisms

| Calculated Property | Significance in Mechanistic Studies |

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. |

| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a reaction step; lower values indicate faster rates. |

| Reaction Energy (ΔG_rxn) | Indicates the thermodynamic favorability (exergonic vs. endergonic) of a reaction step. |

| Imaginary Frequencies | Confirms the identity of a transition state structure (exactly one imaginary frequency). reddit.com |

| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from the transition state down to the connected reactants and products. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are fundamental to its chemical behavior. Conformational analysis through computational methods seeks to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. While specific studies on this compound are detailed, principles can be drawn from analyses of similar diols like 2,3-butanediol (B46004). uc.pt

For molecules like diols, the relative orientation of the hydroxyl groups is crucial. DFT calculations can determine the stability of different conformers, which are often stabilized by factors such as intramolecular hydrogen bonding. uc.pt In the case of 2,3-butanediol, conformers with a gauche arrangement around the O-C-C-O dihedral angle were found to be the most stable, allowing for a weak intramolecular hydrogen bond. uc.pt Similar principles apply to the rigid bicyclic structure of this compound, where the relative orientation of the two hydroxyl groups dictates its interaction with other molecules.

Molecular dynamics (MD) simulations complement these static conformational analyses by modeling the movement of atoms over time. MD can provide insights into the dynamic behavior of this compound in different environments (e.g., in various solvents), showing how it samples different conformations and how its structure fluctuates, which is crucial for understanding its role as a chiral ligand or auxiliary.

Prediction of Stereoselectivity and Enantioselectivity in Reactions

A major area where computational chemistry has made a significant impact is in the prediction and rationalization of stereoselectivity in asymmetric reactions. researchgate.netrsc.org When this compound is used as a chiral auxiliary, it creates a chiral environment that favors the formation of one stereoisomer over another. Computational models can quantify this preference by calculating the energies of the diastereomeric transition states leading to the different products. researchgate.netrsc.org

The origin of stereoselectivity lies in the energy difference between these competing transition states (ΔΔG‡). researchgate.net According to transition state theory, even a small energy difference can lead to a high degree of product selectivity. DFT calculations are frequently used to compute these energy differences with high accuracy. researchgate.net

For example, in the allylboration reaction involving a pinanediol-derived boronic ester, computational studies identified two competing transition states. researchgate.net The energy difference between them, calculated to be a few kcal/mol, successfully explained the experimentally observed high stereoselectivity. researchgate.net The analysis of the transition state geometries revealed that steric interactions, specifically the lack of a 1,3-syn-pentane interaction in the favored transition state, were the primary source of this selectivity. researchgate.net Machine learning models are also emerging as a powerful tool, using descriptors from computational chemistry to predict enantioselectivity across a range of reactions. arxiv.orgnih.govbohrium.com

Table 2: Relationship Between Calculated Energy Difference and Predicted Enantiomeric Ratio

| ΔΔG‡ (kcal/mol) at 298 K | Predicted Enantiomeric Ratio (er) |

| 0.0 | 50:50 |

| 0.5 | 70:30 |

| 1.0 | 84:16 |

| 1.5 | 92:8 |

| 2.0 | 96:4 |

| 3.0 | 99:1 |

Computational Studies of Chiroptical Properties (e.g., ECD Simulations)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful experimental technique for determining the absolute configuration of chiral molecules. The utility of ECD is greatly enhanced by computational simulations. nih.gov For a molecule like this compound, which has multiple stereoisomers, comparing the experimental ECD spectrum to simulated spectra is a reliable method for assigning the absolute configuration. expchem3.com

The standard computational approach involves:

Generating a set of low-energy conformers for a specific stereoisomer of this compound using methods like DFT.

Calculating the ECD spectrum for each significant conformer using Time-Dependent Density Functional Theory (TD-DFT).

Averaging the individual spectra based on the Boltzmann population of each conformer to produce a final theoretical spectrum.

Comparing this simulated spectrum with the experimentally measured one. A good match allows for the unambiguous assignment of the molecule's absolute configuration.

This combined experimental and computational approach provides a more robust and non-empirical alternative to older, semi-empirical methods for stereochemical assignment. nih.gov

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Beyond full mechanistic studies, quantum chemical calculations can provide a set of numerical descriptors that help predict the reactivity and selectivity of molecules. These descriptors distill complex electronic structure information into understandable indices.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Atomic Charges: Calculating the partial charges on each atom in this compound can identify nucleophilic (negative charge) and electrophilic (positive charge) sites, predicting where reactions are likely to occur.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich or electron-poor and are therefore susceptible to electrostatic interactions.

Global and Local Reactivity Indices: Concepts from conceptual DFT, such as chemical potential, hardness, and the Fukui function, provide quantitative measures of reactivity and can predict the most reactive sites within a molecule for different types of reactions.

By analyzing these descriptors for different reactants and transition states, researchers can gain predictive insights into why a reaction is selective without necessarily mapping the entire reaction pathway. rsc.org

Table 3: Common Quantum Chemical Descriptors and Their Applications

| Descriptor | Definition | Predicted Property |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Nucleophilicity, Ionization Potential. |